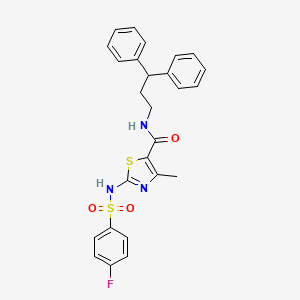
5-Chloro-6-(phenylamino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(phenylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure consists of a nicotinic acid core with a chlorine atom at the 5-position and a phenylamino group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(phenylamino)nicotinic acid typically involves the amination of 5,6-dichloronicotinic acid with aniline. This reaction can be carried out under catalyst- and solvent-free conditions, making it an environmentally friendly process . The reaction conditions generally involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(phenylamino)nicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenylamino group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Chloro-6-(phenylamino)nicotinic acid has several scientific research applications:
Pharmaceuticals: It is being explored for its potential as a lead compound in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including antibacterial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(phenylamino)nicotinic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The phenylamino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Phenylamino)nicotinic acid: Lacks the chlorine atom at the 5-position.
2-(4-Chlorophenylamino)nicotinic acid: Has a chlorine atom on the phenyl ring instead of the nicotinic acid core.
Uniqueness
5-Chloro-6-(phenylamino)nicotinic acid is unique due to the presence of both the chlorine atom and the phenylamino group on the nicotinic acid core. This combination enhances its reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
6-anilino-5-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-6-8(12(16)17)7-14-11(10)15-9-4-2-1-3-5-9/h1-7H,(H,14,15)(H,16,17) |
Clave InChI |
KIAGXNCFLNZQHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)








![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
